Product packaging for Methyl 2-aminothiazole-4-carboxylate(Cat. No.:CAS No. 118452-04-3)

Methyl 2-aminothiazole-4-carboxylate

Cat. No.: B019365
CAS No.: 118452-04-3
M. Wt: 158.18 g/mol
InChI Key: WYVZZWKIKAKUKV-UHFFFAOYSA-N
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Description

Methyl 2-aminothiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an amino group at the 2-position and a methyl ester at the 4-position. This scaffold has garnered significant attention in medicinal chemistry due to its versatility in synthesizing derivatives with potent biological activities. Notably, methyl 2-amino-5-benzylthiazole-4-carboxylate (a derivative) exhibits exceptional anti-tubercular activity, inhibiting Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM), surpassing the efficacy of first-line drugs like isoniazid (MIC = 0.25 µg/ml) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O2S B019365 Methyl 2-aminothiazole-4-carboxylate CAS No. 118452-04-3

Properties

IUPAC Name

methyl 2-amino-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVZZWKIKAKUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357005
Record name Methyl 2-aminothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118452-04-3
Record name Methyl 2-aminothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-1,3-thiazole-4-carboxylate
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Preparation Methods

Reaction Mechanism and Procedure

The reaction proceeds through a Claisen-Schmidt condensation between methyl dichloroacetate and phenylacetaldehyde, facilitated by sodium methoxide (NaOMe) in anhydrous methanol. The intermediate β-keto ester undergoes cyclization with thiourea under reflux conditions, forming the thiazole core. Key steps include:

  • Condensation : Phenylacetaldehyde (1.6 g, 36 mmol) reacts with methyl dichloroacetate (5 g, 36 mmol) in anhydrous ether at 0°C, with NaOMe (1.65 g, 54 mmol) as the base.

  • Cyclization : The crude product is refluxed with thiourea (1.9 g, 36 mmol) in methanol for 4 hours, followed by neutralization with ammonium hydroxide and recrystallization.

Optimization and Yield

Yield: 44.9% after recrystallization (chloroform:methanol, 1:3).
Physical Data :

  • Melting point: 92–94°C

  • 1H^1H NMR (DMSO-d6d_6): δ 3.74 (s, 3H, OCH3_3), 4.32 (s, 2H, CH2_2), 7.32 (m, 5H, aromatic).

Bromopyruvate-Thiourea Cyclocondensation

A parallel method for ethyl 2-aminothiazole-4-carboxylate, adaptable to the methyl analog, employs methyl bromopyruvate and thiourea.

Synthetic Procedure

  • Reaction Setup : Methyl bromopyruvate (2 mol) and thiourea (3 mol) are refluxed in ethanol for 24 hours.

  • Workup : The mixture is cooled, concentrated, and basified with NaOH (pH 10) to precipitate the product. Recrystallization in ethanol yields the pure compound.

Key Considerations

  • Solvent Choice : Ethanol ensures solubility of intermediates and facilitates cyclization.

  • Yield : ~70% (extrapolated from ethyl ester data).

Comparative Analysis of Methods

Parameter Hantzsch Method Bromopyruvate Method
Starting MaterialMethyl dichloroacetateMethyl bromopyruvate
Cyclizing AgentThioureaThiourea
SolventEther/MeOHEthanol
Reaction Time4 hours (reflux)24 hours (reflux)
Yield44.9%~70% (estimated)
Substituent Flexibility5-Position functionalizationUnsubstituted thiazole

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • 1H^1H NMR : Distinct signals for the methyl ester (δ 3.74 ppm) and aromatic protons (δ 7.32 ppm) confirm regioselective formation.

  • 13C^{13}C NMR : Peaks at δ 162.3 (C=O) and 164.3 (thiazole C-2) validate the carboxylate and amine groups.

Mass Spectrometry

  • FAB/NOBA-MS : Observed [M+H]+^+ at m/z 249.0696 (calculated 249.0698).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing hydrolysis of methyl dichloroacetate in aqueous conditions.

  • Solution : Anhydrous solvents and controlled pH during workup minimize ester degradation.

Scalability

  • Limitation : Low yields (~45%) in Hantzsch synthesis due to intermediate instability.

  • Improvement : Catalytic additives (e.g., DMAP) enhance cyclization efficiency.

Applications in Drug Discovery

Methyl 2-aminothiazole-4-carboxylate derivatives exhibit potent inhibition of bacterial enoyl-ACP reductase (FabH), a target for tuberculosis therapy. Structural analogs with 5-aryl substitutions show enhanced binding affinity (IC50_{50} < 10 μM) .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-aminothiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

Anticancer Applications

The 2-aminothiazole scaffold, including methyl 2-aminothiazole-4-carboxylate, has shown promising results in anticancer research. Various derivatives have been synthesized and evaluated for their efficacy against different cancer cell lines.

Key Findings:

  • Antitumor Activity: Compounds derived from the 2-aminothiazole core exhibit potent inhibitory effects on a wide range of human cancer cells, including breast, lung, colon, and melanoma cell lines. For instance, specific derivatives demonstrated nanomolar inhibitory activity against these cell lines, highlighting their potential as anticancer agents .
  • Mechanism of Action: These compounds often function through multiple mechanisms such as inhibiting key enzymes involved in cancer cell proliferation and inducing apoptosis. Notably, modifications to the thiazole ring can enhance biological activity by improving lipophilicity and interaction with target proteins .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties, particularly against resistant strains of bacteria and fungi.

Research Highlights:

  • Activity Against Mycobacterium tuberculosis: A study reported that certain derivatives of 2-aminothiazole-4-carboxylate exhibited significant activity against M. tuberculosis H37Rv. For example, methyl 2-amino-5-benzylthiazole-4-carboxylate showed an MIC of 0.06 µg/ml, making it more effective than traditional antibiotics .
  • Broad-Spectrum Antimicrobial Effects: The compound has demonstrated effectiveness against various bacterial strains, including gram-positive and gram-negative bacteria. Its derivatives have been tested for minimum inhibitory concentrations (MICs) against clinical isolates with promising results .

Synthetic Versatility

This compound serves as a versatile building block in the synthesis of various heterocyclic compounds with potential therapeutic applications.

Applications in Synthesis:

  • Building Block for Bioactive Compounds: The compound is utilized as a precursor for synthesizing other bioactive molecules that possess antibacterial, antifungal, and anticancer properties . This versatility makes it a valuable component in drug development pipelines.
  • Docking Studies: Computational studies have been employed to optimize the structure of derivatives for enhanced binding affinity to target proteins, facilitating the design of more potent drugs .

Case Studies

Several case studies illustrate the practical applications of this compound:

StudyFocusKey Findings
Zhang et al. (2021)Anticancer ActivityIdentified derivatives with selective action against glioblastoma and melanoma cells while minimizing toxicity to normal cells .
El-Subbagh et al. (2009)Antitubercular ActivityDeveloped compounds that inhibit M. tuberculosis with MIC values lower than traditional antibiotics .
Millet et al. (2019)Antitumor MechanismsExplored novel compounds that showed significant activity against resistant cancer cell lines .

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 2-Aminothiazole-4-Carboxylate
  • Structure : Ethyl ester at the 4-position instead of methyl.
  • Synthesis: Prepared via condensation of thiourea and ethyl bromopyruvate in ethanol under reflux (72% yield) .
  • Applications: Primarily a precursor for Schiff base derivatives (e.g., ethyl 2-[(E)-benzylideneamino]thiazole-4-carboxylate), which exhibit antimicrobial activity against multidrug-resistant strains .
  • Physical Properties : Melting point 175–178°C, purity ≥98% .
Methyl 2-(2-Bromoacetamido)-5-(3-Chlorophenyl)Thiazole-4-Carboxylate
  • Structure : Bromoacetamido group at the 2-position and 3-chlorophenyl at the 5-position.
  • Activity : Inhibits mtFabH (IC50 = 0.95 µg/ml) but lacks whole-cell anti-TB activity, highlighting the dissociation between enzyme inhibition and bacterial growth suppression .
Methyl 2-Phenylthiazole-4-Carboxylate
  • Structure: Phenyl group at the 2-position instead of amino.
Key Observations:

Anti-TB Potency : Methyl derivatives with 5-benzyl substitution (e.g., compound in ) show superior anti-TB activity compared to ethyl-based analogues, likely due to enhanced lipophilicity and target engagement .

Enzyme vs. Whole-Cell Activity : Bromoacetamido derivatives inhibit mtFabH but fail to kill whole bacteria, emphasizing the complexity of translating enzyme inhibition to cellular efficacy .

Cytotoxicity: Methyl 2-amino-5-benzylthiazole-4-carboxylate is non-toxic at 100 µg/ml, making it a promising lead, whereas ethyl ester bromoacetamido derivatives show cytotoxicity, possibly due to nonspecific alkylation .

Biological Activity

Methyl 2-aminothiazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry, particularly for its biological activity against various pathogens, including Mycobacterium tuberculosis (M. tuberculosis). This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of Biological Activity

This compound exhibits significant biological activity primarily as an anti-tubercular agent. Research indicates that derivatives of this compound can inhibit the growth of M. tuberculosis with varying degrees of potency. The inhibition mechanism is believed to involve interference with fatty acid synthesis pathways in the bacterium.

Antimycobacterial Activity

The most notable finding regarding this compound is its effectiveness against M. tuberculosis H37Rv. One study reported that methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrated an MIC (Minimum Inhibitory Concentration) of 0.06 µg/ml (240 nM), which is significantly more effective than traditional antibiotics like thiolactomycin (TLM) and isoniazid (INH) .

Comparative Efficacy Table

CompoundMIC (µg/ml)Effective Concentration (µM)Notes
Methyl 2-amino-5-benzylthiazole-4-carboxylate0.060.24Most potent against M. tuberculosis
Thiolactomycin (TLM)1362.5Standard antibiotic
Isoniazid (INH)0.251.8Standard antibiotic

The mechanism by which this compound exerts its effects involves the inhibition of the β-ketoacyl synthase enzyme mtFabH, which plays a crucial role in the fatty acid synthesis pathway of mycobacteria. While some derivatives showed no activity against mtFabH, they still inhibited M. tuberculosis, suggesting alternative targets within the bacterial metabolism .

Case Studies and Research Findings

  • Study on Derivatives : A series of derivatives were synthesized to explore structure-activity relationships (SAR). The study found that modifications at the 5-position of the thiazole ring could enhance antimycobacterial activity while maintaining selectivity over mammalian fatty acid synthesis enzymes .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of these compounds on human fibroblast cells (HS-27). It was determined that while some compounds were non-cytotoxic at concentrations up to 100 µg/ml , others exhibited toxic effects, particularly those containing bromoacetamido groups .
  • Aurora Kinase Inhibition : Recent research also indicated that derivatives of this compound could inhibit aurora kinases, which are implicated in tumor growth, thereby suggesting potential anticancer applications alongside their antimycobacterial properties .

Q & A

Q. What are the common synthetic routes for Methyl 2-aminothiazole-4-carboxylate?

this compound is typically synthesized via esterification or substitution reactions. For example, ethyl 2-aminothiazole-4-carboxylate (a closely related compound) can serve as a precursor, where the ethyl ester undergoes transesterification or hydrolysis followed by re-esterification to yield the methyl ester . Alternative routes involve cyclization of thiourea derivatives with α-haloketones or via condensation reactions using methyl cyanoacetate as a starting material. Reaction conditions such as solvent choice (e.g., aqueous ethanol), temperature, and catalyst-free protocols are critical for optimizing yield .

Q. How is the structural conformation of this compound characterized?

X-ray crystallography using programs like SHELX and ORTEP-III is employed to determine bond lengths, angles, and ring puckering. The thiazole ring’s puckering amplitude and phase angles can be analyzed using Cremer-Pople coordinates to quantify non-planarity . Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) and high-resolution mass spectrometry (HRMS) are used to confirm molecular structure and purity .

Q. What are the primary applications of this compound in drug discovery?

This compound is a key intermediate in synthesizing antimicrobial and anti-tubercular agents. For example, derivatives like methyl 2-amino-5-benzylthiazole-4-carboxylate exhibit potent activity against Mycobacterium tuberculosis H37Rv (MIC = 0.06 mg/mL) . It is also used to develop thiazole-based inhibitors targeting bacterial fatty acid synthesis enzymes (e.g., mtFabH) .

Advanced Research Questions

Q. How do structural modifications at the 2- and 5-positions of the thiazole ring affect anti-tubercular activity?

Structure-activity relationship (SAR) studies reveal that:

  • 5-Position substituents : Benzyl or aryl groups enhance potency. For instance, a benzyl group at C-5 reduces MIC values by 50-fold compared to unsubstituted derivatives .
  • 2-Position modifications : Bromoacetamido groups at C-2 inhibit mtFabH (IC50 = 0.95–2.43 mM) but increase cytotoxicity, whereas free amines improve selectivity over mammalian FAS-I enzymes .
  • Ester vs. acid forms : Methyl esters generally show better cell permeability but may hydrolyze to inactive carboxylic acids in vivo .

Q. What computational methods are used to predict the binding affinity of this compound derivatives?

Molecular docking (e.g., GOLD software) and density functional theory (DFT) are employed to model interactions with targets like mtFabH or M. tuberculosis H37Rv proteins. Docking studies prioritize derivatives with hydrogen bonding to active-site residues (e.g., Gly15, Cys122) and hydrophobic interactions with benzyl pockets . Pharmacophore models further guide optimization of steric and electronic properties .

Q. How can cytotoxicity be mitigated in 2-aminothiazole-4-carboxylate derivatives?

Cytotoxicity profiles depend on substituent chemistry:

  • Bromoacetamido esters : Highly cytotoxic (e.g., IC50 < 100 µg/mL in HS-27 fibroblasts) due to nonspecific alkylation of cellular components .
  • Free amines or carboxylic acids : Non-cytotoxic at 100 µg/mL, with logD values comparable to esters, suggesting improved target specificity .
  • Substituent polarity : Introducing polar groups (e.g., hydroxyl, carboxyl) reduces off-target effects while maintaining anti-tubercular activity .

Q. What experimental strategies resolve discrepancies between in vitro enzyme inhibition and whole-cell activity?

Disconnects between enzyme assays (e.g., mtFabH IC50) and whole-cell MIC values suggest:

  • Off-target mechanisms : Derivatives like methyl 2-amino-5-benzylthiazole-4-carboxylate may inhibit FAS-II enzymes (e.g., KasA) not present in purified mtFabH assays .
  • Metabolic stability : Ester hydrolysis or efflux pump activity can reduce intracellular drug concentrations .
  • Resistance profiling : Comparative genomics of resistant mutants identifies secondary targets (e.g., cell wall biosynthesis genes) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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